N,N-Diethyl-3-(triethoxysilyl)propan-1-amine

Overview

Description

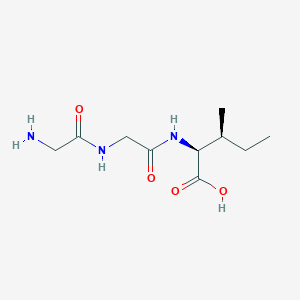

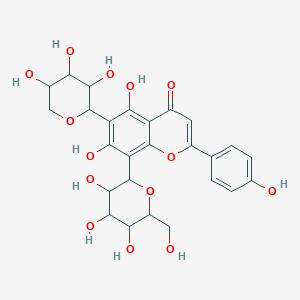

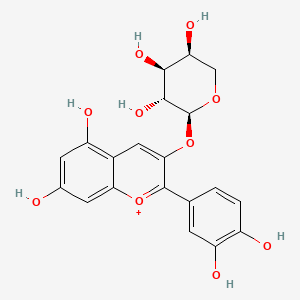

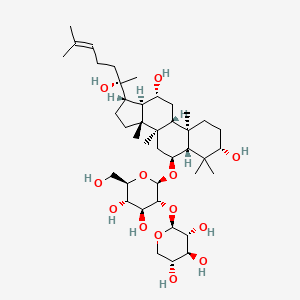

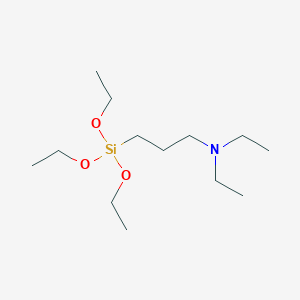

“N,N-Diethyl-3-(triethoxysilyl)propan-1-amine” is an organosilicon compound . It has a molecular weight of 277.48 and its chemical formula is C13H31NO3Si .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propylamine backbone with a triethoxysilyl group attached to the third carbon . The nitrogen atom is bonded to two ethyl groups .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 0.95 g/mL at 25 °C .Scientific Research Applications

Corrosion Inhibition

Tertiary amines, including derivatives similar to N,N-Diethyl-3-(triethoxysilyl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors by forming a protective layer on the metal surface, with certain derivatives showing inhibition efficiency as high as 95% under specific conditions (Gao, Liang, & Wang, 2007).

Polymer Chemistry and Membrane Technology

A novel monomer bearing a trialkyl amine group, related to this compound, was utilized to synthesize high molecular weight triblock copolymers. These polymers, featuring quaternary ammonium groups, demonstrated significant improvements in mechanical and alkaline stability properties, making them potential candidates for use in anion-exchange membranes with applications in energy and water purification (Zhu et al., 2017).

Adsorption of Heavy Metal Ions

Amines grafted on mesoporous silicas have shown excellent capacity for adsorbing heavy metal ions from aqueous solutions. Derivatives of this compound, when grafted onto silica surfaces, significantly enhance the adsorption capacities for metals such as Hg2+, with capacities reaching up to 726 mg/g. This capability is attributed to both the high content of amino groups and the increased accessibility of these functional groups within the mesoporous structure (Zhang et al., 2007).

Surface Modification and Catalysis

Functionalization of surfaces with aminopropyltriethoxysilane and related compounds enhances catalytic activities and surface properties for various applications. For example, amine-functionalized zeolite Y, using compounds similar to this compound, showed improved catalyst lifetime and performance in transesterification reactions, which is crucial for biodiesel production (Samerjit et al., 2016).

Material Science and Engineering

In the realm of material science, these amines have been employed in the synthesis of epoxy-silica polymers for stone conservation, indicating their potential in cultural heritage preservation. The reaction between epoxy derivatives and primary amines, like those structurally related to this compound, leads to materials that can significantly improve the durability and longevity of stone materials (Cardiano et al., 2005).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine, also known as 1-Propanamine, N,N-diethyl-3-(triethoxysilyl)-, is primarily used as a reagent and catalyst in organic synthesis

Mode of Action

The compound is known to catalyze amination reactions, condensation reactions, and polymerization reactions . .

Biochemical Pathways

The compound’s role in biochemical pathways is largely related to its function as a catalyst in organic synthesis . It may influence various pathways depending on the specific reactions it catalyzes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a catalyst in various organic reactions . .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the creation of functionalized materials. This compound interacts with various enzymes, proteins, and other biomolecules through its triethoxysilyl group, which can form covalent bonds with hydroxyl groups on surfaces. These interactions are crucial in the development of biosensors and other biotechnological applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify cell surfaces, leading to changes in cell adhesion and communication. Additionally, it can impact the expression of specific genes involved in metabolic pathways, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. The triethoxysilyl group allows the compound to interact with hydroxyl groups on biomolecules, leading to changes in their structure and function. These interactions can result in alterations in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular functions, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound can lead to significant changes in cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions. The compound’s triethoxysilyl group allows it to target specific organelles, such as the endoplasmic reticulum and mitochondria. These targeting signals and post-translational modifications are essential for the compound’s activity and function within cells .

properties

IUPAC Name |

N,N-diethyl-3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31NO3Si/c1-6-14(7-2)12-11-13-18(15-8-3,16-9-4)17-10-5/h6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBBZEKOMUDXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566763 | |

| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10049-42-0 | |

| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.